molecular formula C22H30N2O5 B8055794 tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B8055794
M. Wt: 402.5 g/mol
InChI Key: DZGSAKJAPUYYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is a sophisticated diazaspiro[5.5]undecane derivative designed for advanced pharmaceutical research and development. This compound features a complex molecular architecture, integrating a spirocyclic core with a 4-methoxyphenylmethyl substituent, making it a valuable intermediate in medicinal chemistry. Its structure is related to a class of compounds investigated for their potential in targeted protein degradation therapies, such as Proteolysis-Targeting Chimeras (PROTACs), which are a frontier in drug discovery for treating conditions like prostate cancer and other androgen receptor-related disorders . The 3,5-dioxopiperidine moiety, a key pharmacophore in this molecule, is frequently found in compounds that demonstrate potent biological activity by engaging critical cellular pathways . The presence of the tert-butyloxycarbonyl (Boc) protecting group offers versatility for further synthetic manipulation, allowing researchers to deprotect the secondary amine for subsequent coupling reactions to create more complex target molecules . This reagent is strictly for professional research applications in laboratory settings.

Properties

IUPAC Name

tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-21(2,3)29-20(27)23-11-9-22(10-12-23)15-24(19(26)13-18(22)25)14-16-5-7-17(28-4)8-6-16/h5-8H,9-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGSAKJAPUYYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)CC2=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Solvent : Chloroform at −10°C to 5°C under nitrogen atmosphere.

  • Catalyst : TiCl₄ (1.2 equivalents) facilitates imine activation and cyclization.

  • Yield : 73.4% for the intermediate (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetyl-1-p-methoxyphenyl-2-azetidinone .

This step establishes the spirocyclic β-lactam ring, critical for subsequent functionalization. The tert-butyldimethylsilyl (TBDMS) group ensures steric protection of the hydroxyl moiety during downstream reactions.

Oxidation and Phase Transfer Catalysis

The acetyl group at the 4-position of the azetidinone intermediate is oxidized to an acetoxyl group using peracetic acid under phase transfer conditions.

Optimization with Na₃PO₄ and Quaternary Ammonium Salts

  • Catalytic System : Sodium phosphate (Na₃PO₄) and tetrabutylammonium bromide (TBAB) enhance interfacial reactivity.

  • Temperature : 0–25°C to minimize epimerization.

  • Outcome : Conversion to (3R,4R)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetoxy-1-p-methoxyphenyl-2-azetidinone with >98% purity (HPLC).

The phase transfer catalyst accelerates peracid diffusion into the organic phase, improving reaction kinetics and selectivity.

Alternative Route via Spirocyclic Diamine Intermediate

Patent CN101255159A provides a complementary strategy starting from 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane , which is reduced and functionalized.

Lithium Aluminium Hydride (LAH) Reduction

  • Substrate : 9-Benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane.

  • Reductant : LAH in anhydrous THF under reflux.

  • Product : 3-Benzyl-3,9-diazaspiro[5.5]undecane (73% yield).

Benzyl Group Exchange for 4-Methoxyphenylmethyl

  • Reaction : Pd/C-catalyzed hydrogenolysis removes the benzyl group, followed by reductive alkylation with 4-methoxybenzyl chloride .

  • Conditions : H₂ (50 psi), ethanol, 50°C.

Comparative Analysis of Synthetic Routes

Parameter TiCl₄ Cyclization LAH Reduction
Starting MaterialN-p-Methoxyphenyl imineSpirocyclic diketone
Key StepTiCl₄-mediated cyclizationLAH reduction
Yield of Critical Intermediate73.4%73%
Purity (HPLC)98.8%Not reported
ScalabilityHigh (gram-scale demonstrated)Moderate (requires column chromatography)

Challenges and Optimization Opportunities

  • Stereochemical Control : The TiCl₄ route provides superior stereoselectivity (3S,4S configuration) compared to LAH reduction, which may require chiral auxiliaries.

  • Oxidation Side Reactions : Over-oxidation to carboxylic acids is mitigated by Na₃PO₄ buffering.

  • Cost Efficiency : TBDMS and Boc protective groups increase material costs but enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-(4-methoxybenzyl)-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic diazaspiro[5.5]undecane derivatives are widely explored for their structural diversity and pharmacological relevance. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Features and Molecular Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features References
tert-Butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate 4-Methoxybenzyl, 3,5-dioxo C22H30N2O5 402.49 High lipophilicity, dual ketone groups
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate Unsubstituted core C14H24N2O2 268.36 Simplest analog, used as a synthetic precursor
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate Hydroxyl group at position 5 C14H26N2O3 270.37 Increased hydrophilicity, hydrogen bonding
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Oxo group at position 9, single aza substitution C14H23N1O3 253.34 Altered ring strain, potential for nucleophilic attack
tert-Butyl 2,2-difluoro-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Difluoro, oxo, and oxa groups C13H20N2O4F2 306.31 Enhanced metabolic stability, electronegativity
tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate Methyl group at position 7 C15H28N2O2 268.40 Steric hindrance, altered pharmacokinetics

Biological Activity

The compound tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₂O₅
  • Molecular Weight : 347.46 g/mol
  • Functional Groups : The compound contains a tert-butyl group, a methoxyphenyl group, and a spirocyclic structure which contributes to its unique properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of spirocyclic compounds have been shown to inhibit cell proliferation in various cancer cell lines, including HePG-2 and Caco-2. The IC₅₀ values for these compounds ranged from 0.29 to 0.90 μM, demonstrating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Topoisomerase II : Similar compounds have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
  • DNA Intercalation : The structural characteristics allow for potential intercalation between DNA bases, disrupting replication processes.
  • Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

Some derivatives of the compound have also shown promising antimicrobial properties. For example, studies indicate that spirocyclic compounds can exhibit antibacterial and antifungal activities against various pathogens . The presence of the methoxy group is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

Case Studies

  • Study on Antitumor Effects : A recent study evaluated the effects of a related compound on breast cancer cell lines, reporting a significant reduction in cell viability at concentrations as low as 10 μM over 48 hours.
  • Antimicrobial Evaluation : In another investigation, a series of spirocyclic derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition with MIC values ranging from 8 to 32 μg/mL.

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC₅₀/MIC (μM)Reference
AntitumorHePG-20.29 - 0.90
AntimicrobialStaphylococcus aureus8
AntimicrobialEscherichia coli32
MechanismDescription
Topoisomerase II InhibitionDisruption of DNA replication
DNA IntercalationInterference with DNA base pairing
Apoptosis InductionTriggering programmed cell death pathways

Q & A

Q. What mechanistic insights explain degradation products under accelerated stability testing?

  • Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, UV light). Analyze degradation products via LC-MS/MS and propose mechanisms (e.g., hydrolysis of the ester group or oxidation of the methoxy moiety). Compare with computational degradation models (QM/MM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.